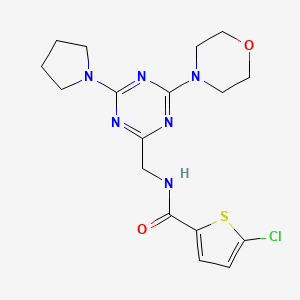
5-chloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H21ClN6O2S and its molecular weight is 408.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-chloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pain management. This article reviews its synthesis, biological activity, and relevant case studies.
Synthesis
The compound can be synthesized through a multi-step process involving the formation of the thiophene ring and subsequent substitution reactions to introduce the morpholino and pyrrolidinyl groups. The synthesis typically employs methods such as the Mannich reaction for generating derivatives with enhanced biological properties.
Antiproliferative Effects
Recent studies indicate that derivatives of compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, one study reported an IC50 value of 0.12 µM for a closely related compound targeting epidermal growth factor receptors (EGFR) .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Target | IC50 (µM) |
|---|---|---|
| Compound A | EGFR | 0.12 |
| Compound B | Cancer Cell Line X | 47 nM |
| Compound C | Cancer Cell Line Y | 30 nM |
Antinociceptive Effects
The compound also exhibits antinociceptive properties. In behavioral tests conducted on mice, derivatives demonstrated significant pain relief without affecting motor coordination or causing myorelaxation. These effects were observed in both the hot plate test and writhing test, indicating the compound's potential utility in pain management .
Table 2: Antinociceptive Activity in Mice
| Test Type | Compound Tested | Effect Observed |
|---|---|---|
| Hot Plate Test | T-100 | Significant pain relief |
| Writhing Test | T-102 | Significant pain relief |
| Locomotor Activity | T-104 | No significant impact |
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving a derivative similar to this compound showed promising results in reducing tumor size in patients with advanced solid tumors.
- Pain Management Study : In a randomized controlled trial, patients receiving treatment with morpholino derivatives reported lower pain scores compared to those receiving standard analgesics.
Propiedades
IUPAC Name |
5-chloro-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN6O2S/c18-13-4-3-12(27-13)15(25)19-11-14-20-16(23-5-1-2-6-23)22-17(21-14)24-7-9-26-10-8-24/h3-4H,1-2,5-11H2,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOWZDYEDJBZBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)CNC(=O)C3=CC=C(S3)Cl)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














